4H,6H,7H-thieno[3,2-c]pyran-4,6-dione 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione
Brand Name: Vulcanchem
CAS No.: 1233478-91-5
VCID: VC7439696
InChI: InChI=1S/C7H4O3S/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-2H,3H2
SMILES: C1C2=C(C=CS2)C(=O)OC1=O
Molecular Formula: C7H4O3S
Molecular Weight: 168.17

4H,6H,7H-thieno[3,2-c]pyran-4,6-dione

CAS No.: 1233478-91-5

Cat. No.: VC7439696

Molecular Formula: C7H4O3S

Molecular Weight: 168.17

* For research use only. Not for human or veterinary use.

4H,6H,7H-thieno[3,2-c]pyran-4,6-dione - 1233478-91-5

Specification

CAS No. 1233478-91-5
Molecular Formula C7H4O3S
Molecular Weight 168.17
IUPAC Name 7H-thieno[3,2-c]pyran-4,6-dione
Standard InChI InChI=1S/C7H4O3S/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-2H,3H2
Standard InChI Key WRNGVVSWLBTGHT-UHFFFAOYSA-N
SMILES C1C2=C(C=CS2)C(=O)OC1=O

Introduction

Chemical Structure and Nomenclature

Core Structure and Isomerism

The compound’s backbone consists of a thieno[3,2-c]pyran system, where a thiophene ring (a five-membered aromatic ring containing sulfur) is fused to a pyran ring (a six-membered oxygen-containing heterocycle). The numbering system places the sulfur atom at position 1 of the thiophene ring, with fusion occurring at the 3,2-positions of the thiophene and pyran rings, respectively . The two ketone groups at positions 4 and 6 introduce electron-withdrawing effects, influencing the compound’s reactivity and stability.

Systematic and Common Names

The IUPAC name for this compound is H-thieno[3,2-c]pyran-4,6-dione . Alternative synonyms include:

  • 7H-Thieno[3,2-c]pyran-4,6-dione

  • 4H,6H,7H-Thieno(3,2-c)pyran-4,6-dione

  • EC 869-844-2 (European Community identifier) .

The CAS Registry Number 1233478-91-5 is assigned to this specific isomer, distinguishing it from related structures such as thieno[2,3-c]pyran-5,7-dione (CAS 104292-92-4) .

Synthesis and Derivatives

Key Derivatives

  • (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid (CAS 57153-43-2): A carboxylic acid derivative used in organic synthesis, with a molecular weight of 212.27 g/mol .

  • 4H,6H,7H-Furo[3,2-c]pyran-4,6-dione (CAS 1620989-26-5): An oxygen analog substituting sulfur with oxygen, highlighting the modularity of this scaffold .

Physicochemical Properties

Molecular and Spectroscopic Data

PropertyValueSource
Molecular formulaC7_7H4_4O3_3S
Molecular weight168.17 g/mol
Predicted collision cross section (CCS)130.5 Ų ([M+H]+^+)

The compound’s planar structure and conjugated π-system suggest strong UV-Vis absorption, though specific spectral data remain unreported.

Stability and Reactivity

  • Thermal Stability: No decomposition temperature is available, but analogous diones typically decompose above 200°C.

  • Reactivity: The electron-deficient pyran ring likely undergoes nucleophilic attack at the carbonyl groups, enabling functionalization at positions 4 and 6.

Hazard CodeDescriptionSource
H302Harmful if swallowed
H315Causes skin irritation

Applications and Research Trends

Pharmaceutical Intermediates

Thienopyran diones serve as precursors for bioactive molecules. For instance, the acetic acid derivative (CAS 57153-43-2) is utilized in synthesizing anti-inflammatory agents . The ketone groups offer sites for Schiff base formation or Grignard reactions, enabling diversification into drug candidates.

Materials Science

The conjugated system and sulfur atom suggest potential in organic electronics. Thiophene derivatives are widely used in organic photovoltaics (OPVs) and field-effect transistors (OFETs) .

Patent Activity

PATENTSCOPE entry SID 392298224 indicates industrial interest, likely covering synthetic methods or applications in catalysis .

Future Directions

  • Synthetic Optimization: Developing room-temperature protocols to improve yield and sustainability.

  • Toxicology Studies: Acute and chronic toxicity data are urgently needed for risk assessment.

  • Electrochemical Applications: Exploring charge transport properties in thin-film devices.

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